2,4-二甲基-N-(4-甲苯基)苯胺

描述

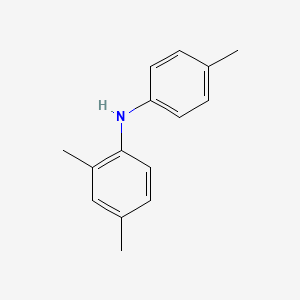

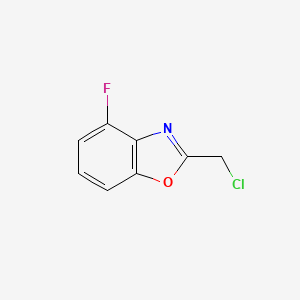

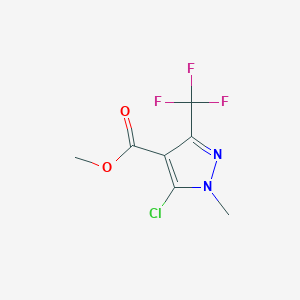

“2,4-dimethyl-N-(4-methylphenyl)aniline” is an organic compound . It is also known as N,N-Dimethyl-4-([(4-methylphenyl)amino]methyl)aniline . The molecular formula is C15H17N and the molecular weight is 211.307 g/mol .

Molecular Structure Analysis

The molecular structure of “2,4-dimethyl-N-(4-methylphenyl)aniline” can be represented by the SMILES string:CC1=CC=C(NC2=CC=C(C)C=C2C)C=C1 . This indicates that the compound contains a dimethylamino group attached to a phenyl group .

科学研究应用

Intramolecular Charge Transfer and Photothermal Conversion

2,4,4’-Trimethyldiphenylamine: has been studied for its role in donor engineering, which is crucial for tuning intramolecular charge transfer (ICT) interactions in donor–acceptor (D–A) molecules. This optimization can significantly affect the performance of these molecules in various applications. For instance, different quantities of diphenylamine units incorporated into radicals can alter the ICT interactions and enhance photothermal conversion performance, which is promising for future applications in photothermal therapy .

Environmental Stability and Antioxidant Properties

This compound is utilized for its stability at high temperatures and resistance to biodegradation, making it an ideal antioxidant in rubber, foamed polymers, and high-temperature functional fluids such as lubricants, gear oils, and hydraulic fluids. Its low water solubility and vapor pressure are advantageous for environmental stability, which is essential for these applications .

Optoelectronic Applications

Derivatives of 2,4,4’-Trimethyldiphenylamine have been researched for their optoelectronic properties. These compounds, particularly when structured with benzothiadiazole derivatives, show potential in light-emitting conjugated organic materials. Such materials are of special interest due to their applications in organic light-emitting diodes (OLEDs) and other light-based technologies .

属性

IUPAC Name |

2,4-dimethyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQZTCAFWPQEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(4-methylphenyl)aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2886827.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)

![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)

![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)